molecular formula C8H8BFO4 B596098 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS No. 1315476-07-3

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B596098
CAS No.: 1315476-07-3
M. Wt: 197.956
InChI Key: ZWNQFICBQZRXEB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Scientific Research Applications

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions.

Cellular Effects

The specific cellular effects of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid are not well-documented. Boronic acids can influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Boronic acids are known to exert their effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not readily degrade

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely recognized for its efficiency in forming carbon-carbon bonds under mild conditions. The general synthetic route includes the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are optimized to ensure high yields and purity of the desired product. Industrial production methods may involve scaling up this process with careful control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-fluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNQFICBQZRXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236867
Record name Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315476-07-3
Record name Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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